molecular formula C16H20ClNO5 B12492497 Diethyl (acetylamino)(3-chlorobenzyl)propanedioate CAS No. 114872-54-7

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate

Cat. No.: B12492497
CAS No.: 114872-54-7
M. Wt: 341.78 g/mol
InChI Key: QMVKBWYLKUGYDG-UHFFFAOYSA-N
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Description

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate (CAS: 114872-54-7) is a malonate-derived compound featuring a propanedioate backbone substituted with an acetylamino group and a 3-chlorobenzyl moiety. Its molecular formula is C₁₆H₂₀ClNO₅, with a molecular weight of 341.787 g/mol . It is structurally characterized by:

  • A central propanedioate ester framework.
  • An acetylated amino group at the malonate’s α-position.

This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing heterocycles or bioactive molecules, leveraging its reactivity in Michael additions or cyclocondensation reactions.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(3-chlorophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVKBWYLKUGYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Cl)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397306
Record name STK180112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114872-54-7
Record name 1,3-Diethyl 2-(acetylamino)-2-[(3-chlorophenyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114872-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK180112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Diethyl Acetamidomalonate

The synthesis begins with diethyl malonate (DEM), which undergoes nitrosation using sodium nitrite (NaNO₂) in acetic acid to form diethyl nitroso-malonate. Subsequent reduction with zinc powder and acylation with acetic anhydride yields diethyl acetamidomalonate (DEAM). Key parameters include:

  • Reagents : DEM, NaNO₂, acetic acid, zinc, acetic anhydride
  • Conditions : 30–60°C, 6–48 hours
  • Yield : 77–95.7%

Mechanism :

  • Nitrosation :
    $$
    \text{DEM} + \text{NaNO}2 + \text{CH}3\text{COOH} \rightarrow \text{Diethyl nitroso-malonate} + \text{NaCH}3\text{COO} + \text{H}2\text{O}
    $$
  • Reduction/Acylation :
    $$
    \text{Nitroso-malonate} + \text{Zn} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{DEAM} + \text{ZnO} + \text{Byproducts}
    $$

Alkylation with 3-Chlorobenzyl Bromide

DEAM is alkylated using 3-chlorobenzyl bromide under basic conditions. This step introduces the 3-chlorobenzyl group at the α-position:

  • Reagents : DEAM, 3-chlorobenzyl bromide, K₂CO₃
  • Solvent : Acetonitrile or toluene
  • Conditions : 40–80°C, 15–24 hours
  • Yield : 85–90%

Mechanism :
$$
\text{DEAM} + \text{3-Cl-C}6\text{H}4\text{CH}_2\text{Br} + \text{Base} \rightarrow \text{Diethyl (acetylamino)(3-chlorobenzyl)propanedioate} + \text{HBr}
$$

Alternative Alkylation Strategies

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems:

  • Catalyst : 0.1–1% w/w
  • Solvent : Dichloromethane/H₂O
  • Yield : 88–92%

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time significantly:

  • Conditions : 100°C, 30 minutes
  • Yield : 89%

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temperature Time Yield
Conventional Alkylation K₂CO₃ Acetonitrile 80°C 24 h 85%
Phase-Transfer Catalysis TBAB CH₂Cl₂/H₂O 40°C 12 h 92%
Microwave-Assisted K₂CO₃ Toluene 100°C 0.5 h 89%

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (1:3), yielding white crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (t, 6H, CH₂CH₃), 2.02 (s, 3H, COCH₃), 3.85 (s, 2H, CH₂Ph), 4.25 (q, 4H, OCH₂), 7.20–7.40 (m, 4H, Ar-H).
  • IR (cm⁻¹) : 1745 (C=O ester), 1650 (C=O amide), 1260 (C-Cl).

Challenges and Optimization

  • Byproduct Formation : Over-alkylation or hydrolysis of the ester group can occur under prolonged heating. Optimal reaction time and anhydrous conditions mitigate this.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve alkylation rates compared to non-polar solvents.

Industrial-Scale Considerations

  • Cost Efficiency : Using NaNO₂ and Zn reduces expenses compared to noble metal catalysts.
  • Environmental Impact : Aqueous workup and recycling of acetic acid enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Formation of diethyl (acetylamino)propanedioic acid.

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of diethyl (acetylamino)(3-chlorobenzyl)propanedioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Electronic Effects

  • 3-Chlorobenzyl (114872-54-7): The electron-withdrawing chlorine atom deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the 3-aminobenzyl analog (5454-72-8), where the amino group is electron-donating .

Steric and Physicochemical Properties

  • Heptyl Chain (6955-14-2) : The aliphatic heptyl group increases lipophilicity (logP ~3.5 estimated), contrasting with the aromatic 3-chlorobenzyl derivative (logP ~2.8), impacting membrane permeability in biological systems .

Biological Activity

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate is a compound of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an acetylamino group and a 3-chlorobenzyl moiety. These components contribute to its reactivity and biological activity. The compound can be synthesized through various organic reactions, making it a versatile intermediate in drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in regulating metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that derivatives of diethyl malonates exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundActivity AgainstReference
Diethyl (acetylamino)(3-CB)E. coli
Diethyl (acetylamino)(3-CB)S. aureus

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. This is particularly relevant in the context of developing treatments for inflammatory diseases.

  • Case Study : A study indicated that similar compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in conditions like arthritis.

Cytotoxicity and Cancer Research

The cytotoxic effects of diethyl malonates have been explored in cancer research. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

Cell LineIC50 Value (µM)Reference
HeLa15
MCF-720

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Acetamido Group : Starting from diethyl malonate.
  • Alkylation with 3-Chlorobenzyl Bromide : Introducing the chlorobenzyl moiety.
  • Acetylation : Finalizing the structure with an acetyl group.

Comparative Analysis with Related Compounds

This compound can be compared with other diethyl acetamidomalonates regarding their biological activities and synthetic methodologies.

CompoundBiological ActivityKey Differences
Diethyl acetamidomalonateModerate antibacterial activityLacks chlorobenzyl group
Diethyl (acetylamino)(4-fluorobenzyl)propanedioateHigher cytotoxicity against cancer cellsDifferent halogen substitution

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